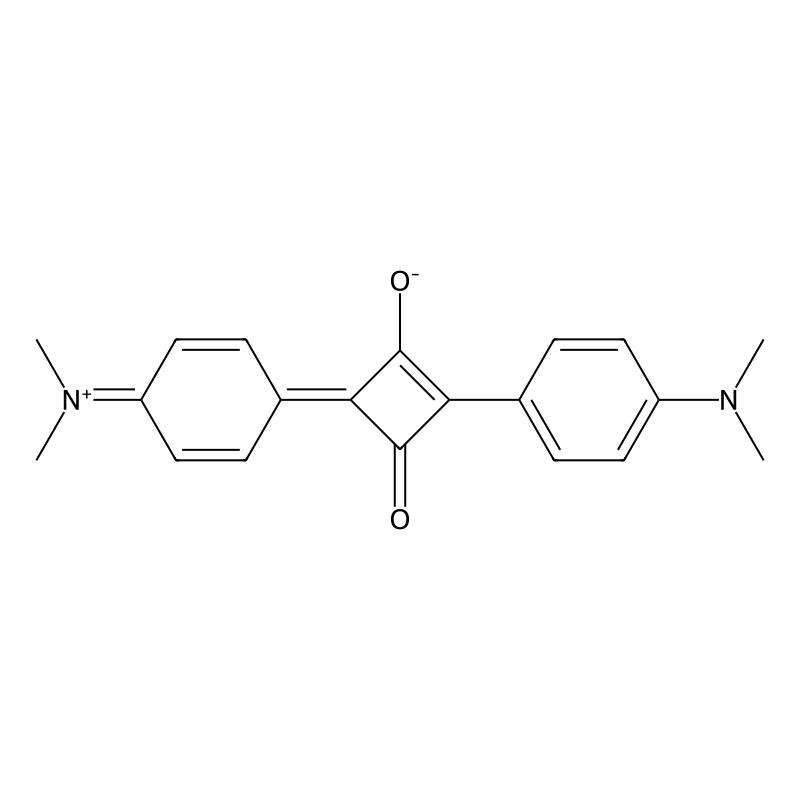

Squarylium dye III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Squarylium dye III is a symmetrical squaraine derivative characterized by a central electron-deficient cyclobutenediylium ring flanked by two strongly electron-donating dimethylaminophenyl groups. This rigid donor-acceptor-donor (D-A-D) architecture yields exceptionally intense, narrow-band absorption in the red region (λmax ~627 nm) and robust fluorescence emission [1]. In procurement and material selection, it is primarily valued for its massive molar absorptivity (exceeding 300,000 M⁻¹·cm⁻¹) and its established utility as a high-performance ternary dopant in organic photovoltaics (OPVs) [2]. Its precise photophysical profile makes it a critical raw material for optoelectronic thin-film fabrication, dye-sensitized solar cell (DSSC) benchmarking, and advanced bioanalytical sensing [3].

Research Fit

References

- [1] PhotochemCAD Database. 'Squarylium dye III - Spectrum Data.' PhotochemCAD.

- [2] Mozes, et al. 'Efficiency enhancement in P3HT:PCBM blends using Squarylium III dye.' African Journal of Pure and Applied Chemistry, 2015.

- [3] Punitharasu, et al. 'Optimizing photovoltaic performance of squaraine derivative dyes: a DFT study on different anchoring groups.' RSC Advances, 2024.

Substituting Squarylium dye III with generic cyanine dyes (such as Cy5) or unsymmetrical squaraines compromises both processability and device performance. While cyanines offer similar spectral ranges, they typically exhibit broader absorption bands and significantly lower molar extinction coefficients, which necessitates thicker active layers in OPVs—leading to increased charge recombination and lower power conversion efficiencies [1]. Furthermore, unlike complex unsymmetrical squaraines that require multi-step, low-yield syntheses, Squarylium dye III provides a highly reproducible, symmetrical baseline that facilitates predictable self-assembly and optimal nanoscale morphology when blended with standard polymer matrices like P3HT and PCBM [2].

Substitution Risk

Exceptional Molar Absorptivity for Thin-Film Light Harvesting

Squarylium dye III demonstrates an extraordinarily high molar extinction coefficient compared to standard red-emitting fluorophores. In dichloromethane, it achieves an ε of 309,000 M⁻¹·cm⁻¹ at 627.25 nm [1]. In contrast, common cyanine benchmarks like Cy5 typically exhibit extinction coefficients around 250,000 M⁻¹·cm⁻¹. This superior light-harvesting capacity allows for the use of ultra-thin active layers in optoelectronic devices, minimizing material consumption while maximizing photon capture.

| Evidence Dimension | Molar extinction coefficient (ε) at λmax |

| Target Compound Data | 309,000 M⁻¹·cm⁻¹ (at 627.25 nm) |

| Comparator Or Baseline | Standard Cy5 dye (~250,000 M⁻¹·cm⁻¹) |

| Quantified Difference | ~23.6% higher light-harvesting efficiency per mole |

| Conditions | Measured in dichloromethane at room temperature |

A higher extinction coefficient allows manufacturers to reduce dye loading in solar cells and sensors, lowering costs and preventing aggregation-induced quenching.

Power Conversion Efficiency (PCE) Doubling in Ternary OPV Blends

The integration of Squarylium dye III as a ternary component in standard bulk heterojunction solar cells dramatically improves device performance. When added to a baseline P3HT:PCBM matrix and thermally annealed at 140°C, the power conversion efficiency (PCE) increases from 1.9% (pristine binary blend) to 3.9% [1]. This enhancement is driven by the dye's ability to broaden the absorption wavelength range and improve the nanoscale morphology of the active layer, leading to better metal-film interface contact.

| Evidence Dimension | Power Conversion Efficiency (PCE) |

| Target Compound Data | 3.9% (P3HT:SQ3:PCBM ternary blend) |

| Comparator Or Baseline | 1.9% (Pristine P3HT:PCBM binary blend) |

| Quantified Difference | 105% relative increase in PCE |

| Conditions | 100 nm spin-coated thin films, annealed at 140°C for 10 min |

Procuring this specific dye as a ternary dopant offers a direct, drop-in upgrade to double the efficiency of standard P3HT-based organic solar cells without overhauling the entire device architecture.

High Fluorescence Quantum Yield in Organic Solvents

For fluorescence-based analytical and bio-labeling applications, emission efficiency is paramount. Squarylium dye III maintains a high fluorescence quantum yield (Φ) of 0.65 in non-polar/halogenated solvents like dichloromethane [1]. Many alternative near-infrared dyes, such as Indocyanine Green (ICG), suffer from severe non-radiative decay in organic solvents, often yielding quantum yields below 0.15. The rigid cyclobutenediylium core of SQ III restricts intramolecular rotation, preserving its high emission intensity.

| Evidence Dimension | Fluorescence Quantum Yield (Φ) |

| Target Compound Data | 0.65 |

| Comparator Or Baseline | Typical flexible NIR dyes (e.g., ICG, Φ < 0.15 in organic solvents) |

| Quantified Difference | >4-fold higher emission efficiency |

| Conditions | Measured in dichloromethane using Spex FluoroMax |

High quantum yields ensure robust signal-to-noise ratios in fluorescence assays, making this dye highly reliable for quantitative analytical chemistry and optical sensor development.

Ternary Dopant in Bulk Heterojunction Organic Solar Cells (OPVs)

Based on its ability to double the PCE of P3HT:PCBM blends, Squarylium dye III is ideally suited as a light-harvesting dopant in OPV manufacturing [1]. Its intense absorption at ~627 nm perfectly complements the absorption profile of standard polymer donors, capturing photons in the red region that would otherwise be lost.

Reference Standard for Dye-Sensitized Solar Cell (DSSC) Development

Due to its well-characterized photophysics and symmetrical structure, Squarylium dye III serves as a critical benchmark material in computational and empirical studies of DSSCs [2]. Researchers developing novel unsymmetrical squaraines or new anchoring groups utilize this compound to validate Density Functional Theory (DFT) models and baseline photovoltaic performance.

High-Sensitivity Fluorescent Probes and Chemosensors

Leveraging its high quantum yield (0.65) and massive molar absorptivity, this dye is highly effective as a core fluorophore for developing chemosensors [3]. It is particularly useful in analytical environments where organic solvent compatibility is required, providing bright, narrow-band emission that minimizes spectral overlap in multiplexed assays.

Application Fit Matrix

References

- [1] Mozes, et al. 'Efficiency enhancement in P3HT:PCBM blends using Squarylium III dye.' African Journal of Pure and Applied Chemistry, 2015.

- [2] Punitharasu, et al. 'Optimizing photovoltaic performance of squaraine derivative dyes: a DFT study on different anchoring groups.' RSC Advances, 2024.

- [3] PhotochemCAD Database. 'Squarylium dye III - Spectrum Data.' PhotochemCAD.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types